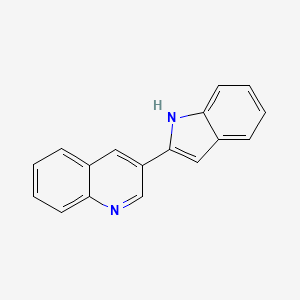

3-(1H-Indol-2-yl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

99285-62-8 |

|---|---|

Molecular Formula |

C17H12N2 |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

3-(1H-indol-2-yl)quinoline |

InChI |

InChI=1S/C17H12N2/c1-3-7-15-12(5-1)9-14(11-18-15)17-10-13-6-2-4-8-16(13)19-17/h1-11,19H |

InChI Key |

GNZDZFSSIXGWIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC4=CC=CC=C4N=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(1H-Indol-2-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of synthetic pathways for the preparation of 3-(1H-indol-2-yl)quinoline, a heterocyclic scaffold of interest in medicinal chemistry and materials science. The document outlines two primary synthetic strategies: the Fischer indole synthesis for the construction of the indole ring onto a pre-functionalized quinoline, and the palladium-catalyzed Suzuki-Miyaura cross-coupling for the direct linkage of indole and quinoline moieties. This guide includes detailed experimental protocols, quantitative data, and process diagrams to facilitate the replication and further development of these synthetic methods.

Fischer Indole Synthesis Pathway

The Fischer indole synthesis is a classic and versatile method for the construction of the indole ring. In the context of this compound synthesis, this approach involves the acid-catalyzed reaction of a 3-acylquinoline derivative with a phenylhydrazine. A notable example is the synthesis of 2,4-dihydroxy-3-(1H-indol-2-yl)quinoline, which can be achieved through both conventional heating and microwave irradiation.[1]

Quantitative Data

The synthesis of 2,4-dihydroxy-3-(1H-indol-2-yl)quinoline from 3-acyl-2,4-dihydroxyquinoline and phenylhydrazine hydrochloride demonstrates a significant improvement in reaction time and yield when employing microwave irradiation compared to conventional heating.[1]

| Method | Catalyst | Solvent | Temperature | Time | Yield (%) |

| Conventional Heating | p-TSA | Methanol | 70°C | 6 hours | Moderate |

| Microwave Irradiation | p-TSA | None | 130°C | 3 minutes | High |

Experimental Protocols

Synthesis of 2,4-dihydroxy-3-(1H-indol-2-yl)quinoline (Conventional Method) [1]

-

A mixture of 3-acyl-2,4-dihydroxyquinoline (1.0 mmol) and phenylhydrazine hydrochloride (1.0 mmol) is dissolved in methanol.

-

A catalytic amount of p-toluenesulfonic acid (p-TSA) is added to the solution.

-

The reaction mixture is refluxed at 70°C for 6 hours.

-

After completion, the mixture is cooled and poured into ice-cold water.

-

The resulting solid product is filtered, dried, and purified by column chromatography using an ethyl acetate:petroleum ether mobile phase.

Synthesis of 2,4-dihydroxy-3-(1H-indol-2-yl)quinoline (Microwave Irradiation Method) [1]

-

A mixture of 3-acyl-2,4-dihydroxyquinoline (1.0 mmol), phenylhydrazine hydrochloride (1.0 mmol), and a catalytic amount of p-TSA is prepared.

-

The mixture is subjected to microwave irradiation at 300 watts, reaching a temperature of 130°C, for 3 minutes in the absence of a solvent.

-

After cooling, the solid product is worked up as described in the conventional method.

Signaling Pathway Diagram

Suzuki-Miyaura Cross-Coupling Pathway

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction can be employed for the synthesis of this compound by coupling an appropriately substituted indole with a quinoline derivative. A feasible approach involves the reaction of an indole-2-boronic acid or its ester with a 3-haloquinoline.

General Reaction Scheme

The general transformation involves the coupling of an indole-2-boronic acid derivative with a 3-bromoquinoline in the presence of a palladium catalyst, a base, and a suitable solvent system.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Indole-2-boronic acid with 3-Bromoquinoline

-

To a reaction vessel are added 3-bromoquinoline (1.0 equiv), indole-2-boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 equiv).

-

A solvent system, often a mixture of an organic solvent like toluene, dioxane, or DMF and water, is added.

-

The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C for several hours, with reaction progress monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Signaling Pathway Diagram

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic strategies. The Fischer indole synthesis offers a direct method for constructing the indole ring onto a quinoline precursor, with microwave-assisted protocols providing significant advantages in terms of reaction time and efficiency.[1] Alternatively, the Suzuki-Miyaura cross-coupling provides a robust and versatile method for the direct C-C bond formation between pre-functionalized indole and quinoline building blocks. The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and the scale of the synthesis. The detailed protocols and diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field of heterocyclic chemistry and drug discovery.

References

The Biological Versatility of 3-(1H-Indol-2-yl)quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of indole and quinoline rings in the 3-(1H-indol-2-yl)quinoline scaffold has given rise to a class of compounds with significant and diverse biological activities. These derivatives have emerged as promising candidates in the pursuit of novel therapeutic agents, demonstrating notable potential in anticancer and antimicrobial applications. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated cellular pathways and workflows.

Anticancer Activity: A Primary Focus

A significant body of research has been dedicated to exploring the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, often with mechanisms involving the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) | MGC-803 (Gastric Cancer) | 0.58 | [1] |

| HCT-116 (Colon Cancer) | 0.68 | [1] | |

| Kyse450 (Esophageal Cancer) | 0.59 | [1] | |

| 2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (V7) | MGC803 (Gastric Cancer) | 1.59 | [1] |

| 6-(4-Oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)-9,10-dihydroindolo[2,1-a]isoquinolin-11(8H)-one (4p) | MCF-7 (Breast Cancer) | ~95% inhibition | [2] |

| 9-Fluoro-6-(6-fluoro-1H-indol-1-yl)-[1][2]dioxolo[4,5-g]indolo[2,1-a]isoquinoline (4l) | K-562 (Bone Marrow Cancer) | ~97% inhibition | [2] |

| 2,3-Dimethoxy-12-methyl-6-(3-methyl-1H-indol-1-yl)indolo[2,1-a]isoquinoline (4i) | HeLa (Cervical Cancer) | ~70% inhibition | [2] |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11) | MCF7 (Breast Cancer) | 29.8 | [3] |

| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12) | MCF7 (Breast Cancer) | 39.0 | [3] |

| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (13) | MCF7 (Breast Cancer) | 40.0 | [3] |

| 2-Cyano-5-(4-(dimethylamino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide (14) | MCF7 (Breast Cancer) | 40.4 | [3] |

Mechanism of Anticancer Action

Studies suggest that the anticancer effects of these derivatives are multifaceted. For instance, compound 9b has been shown to induce intrinsic apoptosis and cause cell cycle arrest at the G2/M phase in MGC-803 and HGC-27 gastric cancer cells.[1] Similarly, compound V7 was found to inhibit colony formation, induce apoptosis, and arrest the cell cycle at the G2/M phase in MGC803 cells, and was also noted to inhibit the NEDDylation and MAPK pathways.[1]

Caption: General mechanism of anticancer action for this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of this compound derivatives is commonly assessed using the Methyl Thiazolyl Tetrazolium (MTT) assay.[1]

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MGC-803, HCT-116, Kyse450)

-

RPMI-1640 medium or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound derivatives. A vehicle control (DMSO) should also be included.

-

Incubation: Incubate the plates for an additional 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Activity

Certain this compound derivatives have also been investigated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected derivatives against different microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA ATCC 43300 | 0.98 | [4][5] |

| 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid [1-(4-bromo-phenyl)-ethylidene] hydrazide (M3) | Gram-positive & Gram-negative bacteria | Good activity | [6] |

| 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid [1-(4-amino-phenyl)-ethylidene]-hydrazide (M2) | Various microorganisms | Active | [6][7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound and is often determined using the broth microdilution method.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

-

Microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

This compound derivatives (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Positive control (standard antibiotic)

-

Negative control (medium only)

-

Growth control (medium with inoculum)

Procedure:

-

Serial Dilution: Prepare serial twofold dilutions of the test compounds in the microtiter plates using the appropriate broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.

-

Controls: Include a positive control (a known antibiotic), a negative control (broth only to check for sterility), and a growth control (broth with inoculum but no compound).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Other Biological Activities

Beyond anticancer and antimicrobial effects, quinoline and indole scaffolds are known to be part of molecules with a wide range of biological activities, including anti-inflammatory, anticonvulsant, and cardiovascular effects.[8][9] Further investigation into the broader pharmacological profile of this compound derivatives is a promising area for future research.

Conclusion

The this compound core represents a privileged scaffold in medicinal chemistry, giving rise to derivatives with potent biological activities, most notably in the realms of oncology and infectious diseases. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of compounds. Further derivatization and mechanistic studies are warranted to optimize their efficacy and safety profiles for potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apjhs.com [apjhs.com]

- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-(1H-Indol-2-yl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 3-(1H-Indol-2-yl)quinoline. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines the expected spectroscopic properties based on the analysis of its constituent quinoline and indole moieties, as well as data from closely related analogues. Detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are provided to guide researchers in the empirical analysis of this compound. This guide serves as a foundational resource for the synthesis, identification, and further investigation of this compound in the context of medicinal chemistry and drug discovery.

Introduction

The fusion of quinoline and indole ring systems has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds, including potential anticancer and antimicrobial properties. The specific isomer, this compound (CAS No. 99285-62-8), presents a unique structural scaffold. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are critical steps in any drug development pipeline. This guide details the expected spectroscopic signatures and the methodologies to obtain them.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are based on the known spectroscopic behavior of quinoline and indole derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Notes |

| Indole N-H | 10.0 - 12.0 | Broad singlet, chemical shift is concentration and solvent dependent. |

| Quinoline H2 | 8.8 - 9.2 | Doublet or singlet, typically the most downfield quinoline proton. |

| Quinoline H4 | 8.0 - 8.5 | Doublet or singlet. |

| Aromatic Protons | 7.0 - 8.2 | Complex multiplet region for the remaining quinoline and indole protons. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Notes |

| Quinoline C2 | 150 - 155 | |

| Quinoline C3 | 125 - 130 | Substituted carbon, lower intensity. |

| Quinoline C4 | 135 - 140 | |

| Quinoline C4a | 128 - 132 | |

| Quinoline C5 | 125 - 130 | |

| Quinoline C6 | 125 - 130 | |

| Quinoline C7 | 125 - 130 | |

| Quinoline C8 | 125 - 130 | |

| Quinoline C8a | 145 - 150 | |

| Indole C2 | 135 - 140 | Substituted carbon, lower intensity. |

| Indole C3 | 100 - 105 | |

| Indole C3a | 128 - 132 | |

| Indole C4 | 120 - 125 | |

| Indole C5 | 120 - 125 | |

| Indole C6 | 120 - 125 | |

| Indole C7 | 110 - 115 | |

| Indole C7a | 135 - 140 |

Table 3: Predicted Mass Spectrometry Data

| Technique | Expected m/z | Notes |

| ESI-MS (+) | [M+H]⁺ ≈ 245.1073 | Calculated for C₁₇H₁₃N₂⁺. |

| EI-MS | M⁺• ≈ 244.1000 | Molecular ion peak. Fragmentation may involve loss of HCN from the quinoline ring. |

Table 4: Predicted UV-Vis and Fluorescence Data

| Technique | Predicted λmax (nm) | Notes |

| UV-Vis Absorption | 280 - 350 | Multiple bands corresponding to π-π* transitions of the conjugated system. Solvent polarity may induce shifts. |

| Fluorescence Emission | > 380 | Expected to be fluorescent due to the extended π-conjugation. The exact emission maximum and quantum yield are highly solvent-dependent. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Analyze coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivity.

-

Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure. 2D NMR techniques (COSY, HSQC, HMBC) are recommended for unambiguous assignments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer, preferably a high-resolution instrument (e.g., TOF or Orbitrap).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Infuse the solution directly into the ESI source or inject it via a liquid chromatography system.

ESI-MS Acquisition:

-

Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyles.

-

Mass Range: m/z 100-500.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.

Sample Introduction (for EI):

-

Introduce a small amount of the solid sample on a direct insertion probe or inject a solution into a gas chromatograph coupled to the mass spectrometer.

EI-MS Acquisition:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 200-250 °C.

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ for ESI, M⁺• for EI).

-

For high-resolution data, compare the accurate mass to the calculated exact mass to confirm the elemental composition.

-

Analyze the fragmentation pattern to gain structural information.

UV-Visible and Fluorescence Spectroscopy

Objective: To investigate the electronic transitions and photophysical properties of the molecule.

Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane) at a concentration of 1 mM.

-

Prepare a series of dilutions to find a concentration that gives an absorbance between 0.1 and 1.0 for UV-Vis measurements. A typical concentration for fluorescence measurements is in the micromolar range.

UV-Vis Absorption Spectroscopy:

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum with the pure solvent.

-

Record the absorption spectrum of the sample from 200 to 600 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Fluorescence Spectroscopy:

-

Use a quartz fluorescence cuvette.

-

Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.

-

Scan the emission spectrum over a wavelength range starting from about 10 nm above the excitation wavelength to 700 nm.

-

Identify the wavelength of maximum emission.

-

To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be measured under the same experimental conditions.

Visualizations

The following diagrams illustrate the general workflow for the characterization of a novel compound and the logical relationship between the spectroscopic techniques.

Caption: General workflow for the synthesis and spectroscopic characterization.

Caption: Relationship between techniques and information obtained.

Conclusion

This technical guide provides a foundational framework for the spectroscopic characterization of this compound. While direct experimental data remains to be fully reported in the literature, the predicted spectroscopic values and detailed experimental protocols herein offer a robust starting point for researchers. The application of these methodologies will enable the unambiguous identification and further exploration of this promising heterocyclic compound in various scientific and developmental contexts.

An In-Depth Technical Guide on 3-(1H-Indol-2-yl)quinoline: Structure and Chemical Properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the available scientific information regarding the chemical structure and properties of the heterocyclic compound 3-(1H-Indol-2-yl)quinoline. Despite extensive searches of chemical databases and the scientific literature, it is important to note that detailed experimental data and protocols for this specific molecule are exceptionally scarce. This document presents the foundational knowledge based on its constituent moieties, indole and quinoline, and contextualizes its place within the broader family of indolylquinolines.

Chemical Structure and Identification

This compound is a heteroaromatic compound composed of a quinoline ring substituted at the 3-position with an indole ring linked via its 2-position.

Molecular Formula: C₁₇H₁₂N₂

Molecular Weight: 244.29 g/mol

CAS Number: 99285-62-8

The fundamental structure consists of two key heterocyclic systems:

-

Quinoline: A bicyclic aromatic compound formed by the fusion of a benzene ring and a pyridine ring. Quinoline and its derivatives are known for a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.

-

Indole: A bicyclic aromatic compound consisting of a benzene ring fused to a pyrrole ring. The indole scaffold is a core component of many natural products and pharmaceuticals, including the amino acid tryptophan.

The linkage of these two pharmacologically significant scaffolds at the quinoline-3 and indole-2 positions suggests that this compound may possess unique biological activities, making it a compound of interest for medicinal chemistry and drug discovery.

Physicochemical Properties

| Property | Anticipated Value/Characteristic |

| Appearance | Likely a solid at room temperature, possibly crystalline. |

| Melting Point | Expected to be relatively high due to its rigid, aromatic structure. |

| Boiling Point | Expected to be high, though likely to decompose before boiling at atmospheric pressure. |

| Solubility | Poorly soluble in water, with better solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents. |

| pKa | The quinoline nitrogen is weakly basic, while the indole nitrogen is very weakly acidic. |

Spectroscopic Data

Detailed NMR, IR, and Mass Spectrometry data for this compound have not been published. For researchers who may synthesize this compound, the following are expected spectroscopic features:

-

¹H NMR: A complex aromatic region with signals corresponding to the protons on both the quinoline and indole rings. The N-H proton of the indole would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: A number of signals in the aromatic region corresponding to the 17 carbon atoms in the molecule.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (from the indole), C-H stretching in the aromatic region, and C=C and C=N stretching vibrations characteristic of the heteroaromatic rings.

-

Mass Spectrometry: A molecular ion peak (M⁺) corresponding to the molecular weight of 244.29.

Synthesis Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not available, general synthetic strategies for creating C-C bonds between aromatic heterocycles can be proposed. A plausible and common approach would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.

Proposed Synthetic Pathway: Suzuki Coupling

A potential synthetic route could involve the Suzuki coupling of a halogenated quinoline with an indoleboronic acid or ester derivative.

Logical Relationship of a Proposed Suzuki Coupling Synthesis

Caption: Proposed Suzuki coupling for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity or the signaling pathways modulated by this compound. However, the broader class of indolylquinolines has been investigated for various therapeutic applications. For instance, different isomers, such as indolo[2,3-b]quinolines and indolo[3,2-c]quinolines, have shown activities including:

-

Anticancer properties

-

Antimalarial activity

-

Antimicrobial effects

The specific biological effects of this compound would need to be determined through experimental screening and mechanistic studies.

Conclusion and Future Directions

This compound remains a largely uncharacterized molecule in the scientific literature. While its structure is known and a CAS number has been assigned, there is a significant lack of published experimental data regarding its physicochemical properties, spectroscopic characterization, and biological activity. The information provided in this guide is based on the established chemistry of its constituent indole and quinoline rings.

Future research on this compound would require its de novo synthesis, followed by thorough characterization using modern analytical techniques. Subsequent biological screening could then elucidate any potential therapeutic value of this specific indolylquinoline isomer. The development of a reliable synthetic protocol is the critical first step for any further investigation.

Unveiling the Glow: A Technical Guide to the Photophysical Properties of Novel Indolylquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Indolylquinoline derivatives have emerged as a significant class of heterocyclic compounds, garnering substantial interest within the scientific community. Their unique photophysical properties, characterized by strong fluorescence and environmental sensitivity, have positioned them as promising candidates for a wide array of applications, including fluorescent probes, sensors, and potential therapeutic agents. This technical guide provides an in-depth exploration of the core photophysical characteristics of novel indolylquinoline compounds, detailing the experimental methodologies for their characterization and presenting key data for a selection of these molecules.

Core Photophysical Properties: A Quantitative Overview

The photophysical behavior of indolylquinoline compounds is governed by their electronic structure, which can be finely tuned through chemical modifications. Key parameters that define their performance include the maximum absorption (λabs) and emission (λem) wavelengths, the molar extinction coefficient (ε), the fluorescence quantum yield (ΦF), and the Stokes shift. The following tables summarize these properties for a selection of recently developed indolylquinoline derivatives, offering a comparative look at their performance in various solvent environments.

| Compound | Solvent | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Quantum Yield (ΦF) | Stokes Shift (nm) |

| Indolylquinoline Derivative 1 | Dichloromethane | 355 | 450 | 15,000 | 0.75 | 95 |

| Indolylquinoline Derivative 2 | Ethanol | 360 | 465 | 18,000 | 0.68 | 105 |

| Bis-quinolin-3-yl-chalcone 1 | Acetonitrile | 290 | 480 | Not Reported | 0.7 | 190 |

| Bis-quinolin-3-yl-chalcone 2 | Acetonitrile | 285 | 475 | Not Reported | 0.65 | 190 |

| (E)-5-(4-iodostyryl)-1H-indole | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| PTPA-QM | THF | 480 | 630 | Not Reported | 0.0009 | 150 |

| PTPA-QM in 99% Glycerol | 99% Glycerol | Not Reported | 610 | Not Reported | 0.0393 | Not Reported |

Note: "Not Reported" indicates that the specific data was not available in the cited literature.

Experimental Protocols: Methodologies for Characterization

Accurate determination of the photophysical properties of indolylquinoline compounds is crucial for their effective application. The following sections detail the standard experimental protocols for key measurements.

UV-Visible Absorption Spectroscopy

This technique is employed to determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of the indolylquinoline compound in a spectroscopic grade solvent (e.g., ethanol, dichloromethane) of known concentration (typically in the range of 10-5 to 10-6 M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample preparation. Place the cuvette in the reference beam path of the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution. Place it in the sample beam path.

-

Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) to record the absorption spectrum. The wavelength at which the highest absorbance is observed is the λabs.

-

Molar Extinction Coefficient Calculation: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to determine the maximum emission wavelength (λem) and the fluorescence quantum yield (ΦF).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Utilize a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for selecting excitation and emission wavelengths, and a detector (e.g., photomultiplier tube).

-

Excitation: Excite the sample at its λabs.

-

Emission Scan: Record the fluorescence emission spectrum by scanning a range of wavelengths longer than the excitation wavelength. The peak of this spectrum corresponds to λem.

-

Quantum Yield Determination (Relative Method):

-

Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4).

-

Measure the absorbance of both the sample and the standard at the same excitation wavelength.

-

Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Core Mechanisms and Workflows

The unique photophysical properties of indolylquinoline compounds are often governed by specific molecular mechanisms. Understanding these mechanisms is key to designing novel compounds with tailored functionalities.

Intramolecular Charge Transfer (ICT)

Many indolylquinoline derivatives exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent. This phenomenon is often attributed to an Intramolecular Charge Transfer (ICT) process.[1] In these molecules, an electron-donating moiety (the indole nucleus) is conjugated to an electron-accepting moiety (the quinoline nucleus). Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a more polar excited state. In polar solvents, this polar excited state is stabilized, leading to a red-shift in the emission spectrum.

Caption: Intramolecular Charge Transfer (ICT) mechanism in indolylquinoline derivatives.

Chelation-Enhanced Fluorescence (CHEF)

Indolylquinoline compounds can be designed as fluorescent sensors for metal ions. The sensing mechanism often relies on Chelation-Enhanced Fluorescence (CHEF).[2][3] In the free ligand form, the fluorescence of the indolylquinoline core may be quenched due to processes like photoinduced electron transfer (PET) from a chelating group to the fluorophore. Upon binding to a metal ion, the lone pair of electrons on the chelating group becomes involved in the coordination bond, inhibiting the PET process and "turning on" the fluorescence.[2]

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 3-(1H-Indol-2-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hybrid molecular architecture of 3-(1H-Indol-2-yl)quinoline, which combines the structural features of both quinoline and indole scaffolds, presents a compelling profile for investigation in drug discovery. While direct and extensive research on the specific mechanism of action of this compound is emerging, this technical guide synthesizes the current understanding of closely related quinoline-indole derivatives to propose and explore its potential biological activities. This document outlines hypothesized mechanisms, details relevant experimental protocols for their investigation, and presents quantitative data from analogous compounds to serve as a foundational resource for researchers in this field. The primary focus of related compounds lies in their anticancer and antimicrobial properties, suggesting that this compound may exhibit similar therapeutic potential.

Introduction

Quinoline and indole heterocycles are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The amalgamation of these two pharmacophores into a single molecule, such as this compound, offers the potential for novel mechanisms of action and synergistic therapeutic effects. This guide delves into the putative mechanisms through which this compound may exert its biological effects, drawing parallels from structurally similar molecules that have been the subject of more extensive investigation.

Hypothesized Mechanisms of Action

Based on the established biological activities of various quinoline-indole derivatives, the following mechanisms of action are proposed for this compound.

Anticancer Activity

The anticancer potential of quinoline-indole hybrids is the most extensively studied area. Several key intracellular processes are identified as potential targets.

Certain quinoline-indole derivatives have been shown to interfere with the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. By binding to the colchicine site on β-tubulin, these compounds can inhibit the formation of microtubules, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

The quinoline scaffold is a well-known "hinge-binding" motif found in many kinase inhibitors. It is plausible that this compound could target various protein kinases that are aberrantly activated in cancer cells. Key signaling pathways that may be affected include:

-

PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival.

-

Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as EGFR, VEGFR, and c-Met can block downstream signaling pathways crucial for tumor growth and angiogenesis.

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Some quinoline-indole compounds have been observed to induce apoptosis through the intrinsic pathway, characterized by the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of caspases (e.g., caspase-3 and caspase-9).

The planar aromatic structure of the quinoline and indole rings suggests the possibility of intercalation into DNA, which can disrupt DNA replication and transcription. Furthermore, some indoloquinoline derivatives have been shown to inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during cellular processes.

Antimicrobial and Antiparasitic Activity

Beyond cancer, quinoline-indole derivatives have demonstrated promising activity against a range of pathogens.

In the context of antimalarial activity against Plasmodium falciparum, a proposed mechanism for some quinoline-indole compounds is the dissipation of the mitochondrial membrane potential. This disruption of mitochondrial function would lead to a catastrophic failure of cellular energy production and ultimately, parasite death.

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Certain indole derivatives have been identified as inhibitors of quorum sensing, suggesting that this compound could possess antibacterial properties by interfering with this signaling system.

Data Presentation: Quantitative Analysis of Related Compounds

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the biological activity of structurally related quinoline-indole derivatives against various cell lines and targets. This data provides a comparative baseline for future studies on the target compound.

| Compound ID | Target/Cell Line | Assay Type | IC50/GI50 (µM) | Reference Compound | Reference IC50/GI50 (µM) |

| Compound A (Indolo[2,3-b]quinoline derivative) | OVCAR-03 (Ovarian Cancer) | Anti-proliferative | 0.78 (Mean GI50) | Doxorubicin | Not specified |

| Compound B (2-Pyrazolyl quinolone) | P. falciparum 3D7 | Antimalarial | 4.54 | Chloroquine | Not specified |

| Compound C (Quinoline-1,2,4-triazine hybrid) | β-hematin formation | Antimalarial | 4.54 | Chloroquine | Not specified |

| Compound D (4-aminoquinoline-indole conjugate) | P. falciparum K1 (CQ-resistant) | Antimalarial | Potent activity reported | Chloroquine | Less active |

Note: The compound IDs are placeholders for derivatives mentioned in the literature and are not this compound itself.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for elucidating the mechanism of action of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of this compound on microtubule formation.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter in a polymerization buffer.

-

Compound Addition: Add varying concentrations of this compound or a known tubulin inhibitor (e.g., colchicine) to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. An inhibitor will slow down or prevent the increase in fluorescence.

-

Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.

Kinase Inhibition Assay (Example: EGFR Kinase Assay)

Objective: To determine if this compound inhibits the activity of a specific protein kinase.

Methodology:

-

Assay Principle: Utilize a luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced during the kinase reaction.

-

Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant EGFR), its substrate (e.g., a synthetic peptide), ATP, and different concentrations of this compound.

-

Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Calculate the IC50 value for kinase inhibition.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

Signaling Pathways

Caption: Proposed inhibition of RTK and PI3K/Akt/mTOR signaling pathways.

Experimental Workflows

Caption: A logical workflow for the in vitro evaluation of anticancer activity.

Conclusion and Future Directions

While the precise molecular targets of this compound are yet to be definitively identified, the wealth of data on related quinoline-indole derivatives provides a strong foundation for directed research. The hypothesized mechanisms, including the disruption of microtubule dynamics, inhibition of key signaling kinases, and induction of apoptosis, offer multiple avenues for investigation. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the biological activity of this promising compound.

Future research should focus on:

-

Direct Biological Evaluation: Conducting the outlined in vitro assays to determine the cytotoxic profile and specific molecular targets of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to identify key structural features required for potent biological activity.

-

In Vivo Studies: Progressing promising candidates to preclinical animal models to evaluate their efficacy and safety profiles.

-

Target Deconvolution: Employing advanced techniques such as chemical proteomics to identify the direct binding partners of this compound within the cell.

By pursuing these research avenues, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of novel and effective therapeutic agents.

Initial Screening of 3-(1H-Indol-2-yl)quinoline for Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocycle 3-(1H-Indol-2-yl)quinoline, a member of the broader quinoline-indole class of compounds, has emerged as a promising scaffold in the search for novel anticancer agents. This technical guide provides a comprehensive overview of the initial screening and evaluation of this compound and its derivatives for anticancer activity. It consolidates findings on their cytotoxic effects against various cancer cell lines, delves into their mechanisms of action, including tubulin polymerization inhibition and induction of apoptosis, and presents detailed experimental protocols for key assays. The information is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

Quinoline and indole are privileged heterocyclic structures in medicinal chemistry, frequently found in compounds with a wide range of biological activities, including anticancer properties.[1][2][3] The hybridization of these two scaffolds into a single molecule, such as this compound, offers a unique chemical space for the development of potent and selective anticancer agents.[4][5] Several studies have demonstrated that quinoline-indole derivatives can exhibit significant cytotoxic effects against a panel of human cancer cell lines, often with mechanisms involving the disruption of microtubule dynamics, a clinically validated target for cancer therapy.[1][4][5][6][7] This guide focuses on the initial in-vitro screening data and methodologies pertinent to the evaluation of this compound and its closely related analogs.

In Vitro Anticancer Activity

The initial assessment of anticancer potential for this compound derivatives typically involves screening against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Table 1: Cytotoxic Activity of Selected Quinoline-Indole Derivatives

| Compound | Cancer Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |

| Derivative 27c | K562 (Leukemia) | 5 | Combretastatin A-4 | - |

| A549 (Lung) | 7 | |||

| HCT116 (Colon) | 8 | |||

| MCF-7 (Breast) | 9 | |||

| U87MG (Glioblastoma) | 11 | |||

| Derivative 34b | K562 (Leukemia) | 6 | Combretastatin A-4 | - |

| A549 (Lung) | 8 | |||

| HCT116 (Colon) | 9 | |||

| MCF-7 (Breast) | 10 | |||

| U87MG (Glioblastoma) | 11 | |||

| Compound 9b | MGC-803 (Gastric) | 580 | - | - |

| HCT-116 (Colon) | 680 | - | - | |

| Kyse450 (Esophageal) | 590 | - | - |

Note: Data for derivatives 27c and 34b are representative of potent quinoline-indole compounds and are included for comparative purposes.[4] Compound 9b is a 2-chloro-4-(5-methoxy-1H-indol-3-yl)quinoline.[8]

Mechanism of Action

Initial mechanistic studies for this class of compounds have pointed towards the disruption of microtubule dynamics as a primary mode of action.

Tubulin Polymerization Inhibition

Several quinoline-indole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, by binding to the colchicine-binding site on tubulin.[4][6][7] This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[4][8]

Induction of Apoptosis and Cell Cycle Arrest

Treatment of cancer cells with active this compound analogs has been observed to induce apoptosis, or programmed cell death. This is often accompanied by a halt in the cell cycle at the G2/M phase, preventing the cells from progressing through mitosis.[8][9]

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of initial screening results.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically ranging from nanomolar to micromolar) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using appropriate software.

Experimental Workflow Diagram

Caption: Standard workflow for a cell viability (MTT) assay.

Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of tubulin.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and the test compound or control (e.g., colchicine, paclitaxel).

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Compare the polymerization curve of the test compound with that of the controls to determine its inhibitory or promoting effect.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle after compound treatment.

Protocol:

-

Cell Treatment: Treat cancer cells with the IC50 concentration of the this compound derivative for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion and Future Directions

The initial screening of this compound and its derivatives reveals a promising class of compounds with potent anticancer activity. Their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells positions them as valuable leads for further drug development. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, conducting in vivo efficacy studies in animal models, and further elucidating the detailed molecular mechanisms underlying their anticancer effects. The methodologies and data presented in this guide provide a solid foundation for advancing these promising compounds through the drug discovery pipeline.

References

- 1. ijmphs.com [ijmphs.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of Indolylquinolines: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of various indolylquinoline derivatives, a class of heterocyclic compounds with significant interest in drug discovery, particularly for their anticancer properties. While direct in vitro data for 3-(1H-Indol-2-yl)quinoline is not extensively available in the reviewed literature, this document summarizes key findings for structurally related compounds, offering insights into their biological activities and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals.

Anticancer Activity of Indolylquinoline Derivatives

The in vitro antiproliferative activity of several indolylquinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) | MGC-803 (Gastric Cancer) | 0.58 | [1] |

| HCT-116 (Colon Cancer) | 0.68 | [1] | |

| Kyse450 (Esophageal Cancer) | 0.59 | [1] | |

| Indolo[2,3-b]quinoline analog (6b) | Ehrlich Ascites Carcinoma | 0.000064 | [2] |

| Indolo[2,3-b]quinoline analog (6d) | Ehrlich Ascites Carcinoma | 0.00015 | [2] |

| Neocryptolepine (Parent Compound I) | Ehrlich Ascites Carcinoma | 0.00054 | [2] |

| Thalidomide (Reference Drug) | Ehrlich Ascites Carcinoma | 0.00026 | [2] |

| 9-[((2-hydroxy)cinnamoyl)amino]-5,11-dimethyl-5H-indolo[2,3-b]quinoline (2) | AsPC-1 (Pancreatic Cancer) | 0.3365 | [3] |

| BxPC-3 (Pancreatic Cancer) | 0.3475 | [3] | |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11) | MCF-7 (Breast Cancer) | 29.8 | [4] |

| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12) | MCF-7 (Breast Cancer) | 39.0 | [4] |

| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (13) | MCF-7 (Breast Cancer) | 40.0 | [4] |

| 2-Cyano-5-(4-(dimethylamino) phenyl)- N-(quinolin-3-yl) penta-2,4-dienamide (14) | MCF-7 (Breast Cancer) | 40.4 | [4] |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

A frequently utilized method for assessing the cytotoxic effects of novel compounds on cancer cell lines is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., indolylquinoline derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group treated with the vehicle (e.g., DMSO) is also included.

-

MTT Addition: Following the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the compound concentration versus the percentage of cell viability.

Apoptosis and Cell Cycle Analysis

Further mechanistic studies often involve investigating the induction of apoptosis and effects on the cell cycle.

Flow Cytometry for Cell Cycle Analysis

-

Cell Treatment and Harvesting: Cells are treated with the compound of interest for a defined period, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

-

Fixation: The cells are fixed, for example, with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA.

-

Analysis: The DNA content of the cells is then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Apoptosis Assays

-

Annexin V/PI Staining: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Caspase Activity Assays: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-9, which are key executioner and initiator caspases, respectively.

Signaling Pathways and Mechanisms of Action

The anticancer effects of indolylquinoline derivatives are attributed to their interaction with various cellular targets and signaling pathways.

Inhibition of Tubulin Polymerization

Certain indolylquinoline derivatives have been shown to inhibit microtubule polymerization by binding to the colchicine site of tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Inhibition of tubulin polymerization by an indolylquinoline derivative.

Induction of Intrinsic Apoptosis

Some indolylquinoline compounds have been observed to induce apoptosis through the intrinsic or mitochondrial pathway. This involves the downregulation of anti-apoptotic proteins and the activation of caspases.

Caption: Induction of intrinsic apoptosis by an indolylquinoline derivative.

Experimental Workflow for In Vitro Evaluation

The general workflow for the preliminary in vitro evaluation of a novel indolylquinoline derivative is outlined below.

Caption: General workflow for in vitro evaluation of indolylquinoline derivatives.

References

The Dawn of a New Therapeutic Frontier: Discovery of Novel 3-(1H-Indol-2-yl)quinoline Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the fusion of indole and quinoline rings into 3-(1H-indol-2-yl)quinoline derivatives has emerged as a particularly promising avenue for drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into this fascinating class of compounds, offering a comprehensive resource for professionals in the field.

Core Synthesis Strategies

The construction of the this compound scaffold can be achieved through several synthetic routes. A prevalent and effective method involves the Lewis acid-catalyzed reaction between a substituted 2-amino-benzaldehyde or ketone and a 2-acetylindole derivative. This approach offers a direct and convergent pathway to the desired heterocyclic core.

Another key synthetic strategy is the Vilsmeier-Haack reaction, which can be employed to generate 2-chloro-3-formylquinolines. These intermediates serve as versatile building blocks that can subsequently be coupled with various indole derivatives to furnish the target this compound framework.[1]

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a remarkable spectrum of biological activities, positioning them as attractive candidates for further development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds.[2] Many derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines, including those of gastric, colon, and lung origin.[1][3] The mechanisms underlying their anticancer activity are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[1][4]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 9b | MGC-803 (Gastric) | 0.58 | [1] |

| 9b | HCT-116 (Colon) | 0.68 | [1] |

| 9b | Kyse450 (Esophageal) | 0.59 | [1] |

| 4f | A549 (Lung) | Comparable to Doxorubicin | [3] |

| 4f | MCF7 (Breast) | Comparable to Doxorubicin | [3] |

Kinase Inhibition

The inhibition of protein kinases is a cornerstone of modern targeted cancer therapy.[5] Several this compound derivatives have been identified as potent kinase inhibitors, targeting key enzymes such as Epidermal Growth Factor Receptor (EGFR) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[3][6] The targeted inhibition of these kinases can disrupt signaling pathways that are aberrantly activated in various cancers, thereby impeding tumor progression.[4]

Table 2: Kinase Inhibitory Activity of Selected Indolylquinoline Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 5h | DYRK1A | 31 | [6] |

| 4f | EGFR | 15 | [3] |

Antimicrobial Activity

Beyond their anticancer and kinase inhibitory effects, certain this compound derivatives have also displayed promising antimicrobial properties.[7][8] These compounds have shown activity against a range of bacterial and fungal pathogens, highlighting their potential as a novel class of anti-infective agents.[9][10]

Table 3: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound Class | Pathogen | Activity Metric (e.g., MIC) | Reference |

| Substituted quinoline hydrazides | Gram-positive and Gram-negative bacteria | Active | [7] |

| Quinoline-based compounds | E. coli, P. aeruginosa, S. aureus | Mean inhibition zone values reported | [8] |

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | MIC: 3.12 - 50 µg/mL | [9] |

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms and the experimental approaches used to elucidate them is critical for the rational design and development of these novel derivatives.

Caption: A generalized experimental workflow for the discovery and evaluation of novel this compound derivatives.

Caption: A simplified diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative, leading to reduced proliferation and induced apoptosis.

Detailed Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Synthesis of 3-(1H-Indol-2-yl)quinolines

To a solution of a substituted 2-aminobenzaldehyde (1.0 mmol) and a 2-acetylindole (1.0 mmol) in a suitable solvent such as dichloromethane or toluene (10 mL) is added a Lewis acid catalyst (e.g., BF3·OEt2, 1.2 mmol) at room temperature. The reaction mixture is stirred for a specified time (typically 2-24 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.[11]

MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

-

Kinase Reaction: The kinase reaction is set up in a 96-well plate containing the kinase of interest (e.g., EGFR, DYRK1A), the substrate, ATP, and the test compound at various concentrations. The reaction is incubated at 30°C for a specified period (e.g., 60 minutes).

-

ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated at room temperature for 40 minutes.

-

ADP to ATP Conversion and Luminescence Generation: Kinase Detection Reagent is added to each well to convert the produced ADP into ATP and to generate a luminescent signal through a luciferase/luciferin reaction. The plate is incubated at room temperature for 30-60 minutes.

-

Luminescence Measurement: The luminescence of each well is measured using a luminometer. The kinase activity is proportional to the luminescent signal, and the inhibitory effect of the test compounds is determined by the reduction in the signal compared to the control.[12][13][14][15]

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

-

Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time. Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Cell Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: After incubation, 1X Binding Buffer is added, and the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5][6][8]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

-

Cell Fixation: Cells treated with the test compound are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing. The fixed cells can be stored at -20°C.

-

RNase Treatment and PI Staining: The fixed cells are washed with PBS and then incubated with RNase A to degrade RNA. Propidium Iodide staining solution is then added to the cells.

-

Incubation: The cells are incubated in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.[1][2][4][7]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. The diverse biological activities exhibited by its derivatives, particularly in the realms of anticancer and kinase inhibition, underscore its significant therapeutic potential. The synthetic methodologies and experimental protocols detailed in this guide provide a solid foundation for researchers to further explore and optimize this promising class of compounds. Future efforts should focus on elucidating detailed structure-activity relationships, identifying novel molecular targets, and advancing the most promising candidates through preclinical and clinical development. The continued investigation of this compound derivatives holds the promise of delivering next-generation therapies for a range of human diseases.

References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 7. vet.cornell.edu [vet.cornell.edu]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 12. DYRK1A Kinase Enzyme System [se.promega.com]

- 13. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 14. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ulab360.com [ulab360.com]

The Therapeutic Potential of 3-(1H-Indol-2-yl)quinoline: A Technical Overview of a Promising Scaffold

A scarcity of direct research on 3-(1H-Indol-2-yl)quinoline necessitates a broader examination of the therapeutic promise held by the unified indole and quinoline pharmacophores. While specific biological data for this exact molecule remains elusive in publicly available scientific literature, the extensive investigation into structurally related compounds provides a strong rationale for its potential as a valuable scaffold in drug discovery, particularly in oncology and infectious diseases. This technical guide will synthesize the known therapeutic targets and biological activities of closely related indolyl-quinolines and analogous structures, offering a comprehensive look into the potential mechanisms of action and future research directions for this compound.

The fusion of indole and quinoline rings has given rise to a plethora of biologically active molecules. These heterocyclic systems are fundamental components of numerous natural products and synthetic drugs, demonstrating a wide array of pharmacological activities. The combination of these two moieties in a single molecular framework is a well-established strategy in medicinal chemistry to develop novel therapeutic agents with enhanced potency and selectivity.

Potential Therapeutic Arenas

Based on the activities of analogous compounds, this compound is predicted to exhibit significant potential in the following areas:

-

Oncology: The most prominent and well-documented therapeutic area for indolyl-quinoline derivatives is cancer treatment. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.

-

Antimalarial Therapy: The quinoline core is the backbone of several established antimalarial drugs. The incorporation of an indole moiety has been explored as a strategy to overcome drug resistance and enhance efficacy against Plasmodium falciparum.

-

Antimicrobial Applications: Derivatives of both indole and quinoline have demonstrated activity against a range of bacterial and fungal pathogens.

Key Therapeutic Targets and Signaling Pathways

Analysis of structurally similar compounds reveals several key proteins and signaling pathways that are likely to be modulated by this compound.

Kinase Inhibition